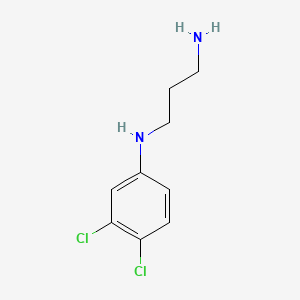

N1-(3,4-dichlorophenyl)propane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(3,4-dichlorophenyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6,13H,1,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMJTVKAJJAJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Research Landscape of Substituted Diamines and Arylamines

Substituted diamines and arylamines are foundational structural motifs in modern chemical and biological research, particularly in the realm of drug discovery and medicinal chemistry. numberanalytics.comresearchgate.net Many biologically active compounds feature amine functional groups, which are often essential for their therapeutic activity. numberanalytics.com

Substituted Diamines: These compounds, which contain two or more amine groups, are frequently found as structural units in molecules of biological and medicinal importance. nih.govucalgary.ca They serve as versatile scaffolds that allow for the arrangement of functional groups in a defined spatial manner. lifechemicals.com This predefined spatial orientation can lead to a decrease in the entropy of binding when the molecule interacts with its biological target, potentially enhancing its potency and specificity. lifechemicals.com The presence of two nitrogen atoms offers multiple points for chemical modification, making diamines attractive building blocks for creating diverse molecular libraries. lifechemicals.com Vicinal diamines (1,2-diamines) and 1,3-diamines are particularly common in medicines and serve as important building blocks in organic synthesis. nih.govrsc.org

Arylamines: Aromatic amines are crucial components in the synthesis of pharmaceuticals, agrochemicals, and organic materials. researchgate.netresearchgate.net The arylamine moiety is a core structure in a significant percentage of drug candidates. drugdiscoverytrends.com The nitrogen atoms in these compounds impart polarity to the molecules and are critical for binding to biological targets such as proteins and enzymes through interactions like hydrogen bonding. drugdiscoverytrends.com The development of efficient methods for synthesizing arylamines has been a major focus of organic chemistry, reflecting their importance to the pharmaceutical industry. researchgate.net

The combination of these two motifs in a single molecule, as seen in N1-(3,4-dichlorophenyl)propane-1,3-diamine, creates a structure with a lipophilic aromatic region and a flexible, polar diamine chain, offering a rich platform for exploring interactions with biological systems.

Conceptual Significance of the 3,4 Dichlorophenyl and Propane 1,3 Diamine Scaffolds in Target Oriented Research

Strategic Synthesis of N1-(3,4-Dichlorophenyl)propane-1,3-diamine

The synthesis of the title compound can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and substrate scope. Key methodologies include classical amination and alkylation approaches, reductive pathways for amine formation, and modern multi-component reaction strategies.

Amination and Alkylation Approaches

A foundational approach to constructing the N1-(3,4-dichlorophenyl)propane-1,3-diamine scaffold involves the direct alkylation of 3,4-dichloroaniline (B118046) with a suitable three-carbon synthon bearing a leaving group and a protected or precursor amino functionality. One common strategy employs the reaction of 3,4-dichloroaniline with 1,3-dibromopropane. researchgate.netindustrialchemicals.gov.au This reaction, typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone, proceeds via nucleophilic substitution. However, this method can be prone to over-alkylation, leading to the formation of N,N'-bis(3,4-dichlorophenyl)propane-1,3-diamine and other side products. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-arylated product.

Alternatively, a more controlled synthesis can be achieved by reacting 3,4-dichloroaniline with a protected 3-aminopropanol derivative, followed by conversion of the alcohol to a leaving group and subsequent deprotection and amination. A more direct route involves the reaction of 3,4-dichloroaniline with 1-bromo-3-chloropropane, where the differential reactivity of the halogens can be exploited for selective reaction. industrialchemicals.gov.au

A notable example of a similar synthesis is the preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine, where 3,4-dimethoxyaniline (B48930) is reacted in a reductive amination pathway, highlighting a viable synthetic strategy for related structures.

Reductive Pathways for Amine Formation

Reductive amination represents a highly efficient and widely utilized method for the synthesis of amines. For the preparation of N1-(3,4-dichlorophenyl)propane-1,3-diamine, this can be envisioned through the reaction of 3,4-dichlorobenzaldehyde (B146584) with 1,3-diaminopropane (B46017). This reaction proceeds via the initial formation of an imine or aminal intermediate, which is then reduced in situ to the desired diamine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. Sodium triacetoxyborohydride is often preferred due to its milder nature and high selectivity for the reduction of imines in the presence of aldehydes. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

The general process for the synthesis of 1,3-diaminopropane often involves the amination of acrylonitrile (B1666552) followed by hydrogenation, which produces a key starting material for these reductive amination strategies. researchgate.net

Multi-component Reaction Implementations for Diamine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and atom-economical approach to complex molecules. nih.gov The synthesis of N-aryl-1,3-diamines can be achieved through MCRs, such as a palladium-catalyzed three-component reaction. For instance, the reaction of an aryl halide, an isocyanide, and a diamine can afford 2-aryl-substituted heterocycles. By selecting 1,3-diaminopropane as the diamine component, this methodology can be adapted to synthesize precursors to the target molecule. acs.org

The Ugi and Mannich reactions are other prominent MCRs that can be conceptually applied to the synthesis of diamine scaffolds. nih.govresearchgate.net For example, a Mannich reaction could involve the condensation of 3,4-dichloroaniline, formaldehyde, and a suitable carbon nucleophile, which after subsequent transformations could yield the desired propane-1,3-diamine backbone.

Derivatization Strategies for N1-(3,4-Dichlorophenyl)propane-1,3-diamine Analogs

The N1-(3,4-dichlorophenyl)propane-1,3-diamine scaffold presents multiple sites for chemical modification, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies. Key derivatization strategies focus on the selective modification of the nitrogen atoms and the aromatic ring.

Selective N-Alkylation and Acylation Techniques

The presence of two distinct nitrogen atoms in N1-(3,4-dichlorophenyl)propane-1,3-diamine—a secondary arylamine and a primary alkylamine—allows for selective derivatization.

N-Acylation: Selective acylation of the more nucleophilic primary amino group can be readily achieved by treating the diamine with an acyl chloride or anhydride (B1165640) under controlled conditions. The use of a base such as triethylamine (B128534) or pyridine (B92270) is common to neutralize the acid generated during the reaction. For less reactive N-aryl systems, more forcing conditions or the use of coupling agents might be necessary. reddit.com A practical method for selective mono-acylation of diamines involves the use of carbon dioxide as a temporary and traceless protecting group for one of the amine functionalities. rsc.orgdntb.gov.ua This approach allows for the efficient synthesis of mono-acylated products. The synthesis of N-acylnortropane derivatives through palladium-catalyzed aminocarbonylation also provides a template for the selective acylation of diamine structures. mdpi.com

N-Alkylation: Selective N-alkylation can be more challenging due to the potential for over-alkylation. Reductive amination, as described in the synthesis section, is a powerful tool for controlled mono-alkylation of the primary amine. Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride allows for the introduction of a wide range of alkyl substituents. Direct alkylation with alkyl halides can also be employed, though careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. scilit.com Catalyst-free N-alkylation/N'-arylation processes in multicomponent reactions have also been described as a direct approach to aromatic aminoalkyl amines. nih.gov

| Derivatization | Reagent/Method | Target Site | Product Class |

| N-Acylation | Acyl Chloride/Anhydride | Primary Amine | Amide |

| CO₂ (protective agent) + Acyl Chloride | Primary Amine | Mono-amide | |

| N-Alkylation | Aldehyde/Ketone + NaBH(OAc)₃ | Primary Amine | Secondary Amine |

| Alkyl Halide | Primary/Secondary Amine | Alkylated Amine |

Modifications on the Dichlorophenyl Aromatic Ring

The 3,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. However, the amino group, being an ortho-, para-director, can activate the ring towards electrophilic attack at the positions ortho and para to it (positions 2, 5, and 6). minia.edu.eglibretexts.org

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of an additional halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogen source and a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group, which can be subsequently reduced to an amino group, further expanding the synthetic possibilities. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group. minia.edu.eg

The directing effects of the substituents on the ring will govern the regioselectivity of these reactions. The chlorine atoms are deactivating but ortho-, para-directing, while the secondary amino group is activating and ortho-, para-directing. The interplay of these directing effects will determine the position of the incoming electrophile.

Structural Elaboration of the Propane-1,3-Diamine Backbone

The propane-1,3-diamine backbone of N1-(3,4-dichlorophenyl)propane-1,3-diamine serves as a versatile scaffold that can be chemically modified to introduce a variety of functional groups and structural complexities. These modifications can be strategically employed to alter the molecule's physicochemical properties, coordination behavior, and biological activity. Elaboration of the carbon chain can be achieved through several synthetic strategies, often involving the use of specialized starting materials or multi-step reaction sequences.

One common approach involves the use of substituted propane-1,3-diamine precursors during the initial synthesis. For instance, starting with a C2-substituted propane-1,3-diamine, such as 2-methyl- or 2-hydroxy-propane-1,3-diamine, allows for the direct incorporation of a substituent on the backbone. This method offers a straightforward route to derivatives with altered steric and electronic properties.

Alternatively, post-synthetic modification of the N1-(3,4-dichlorophenyl)propane-1,3-diamine can be undertaken, although this can be more challenging due to the presence of the reactive amine groups. Strategies may include the protection of the amine functionalities followed by reactions on the propanediamine backbone. The conformational flexibility of the propanedyl group, which can adopt trans-gauche (TG) or gauche-gauche (GG) conformations, can influence the reactivity and outcome of these structural modifications. nih.gov The specific conformation can affect the angle between aromatic rings in more complex derivatives. nih.gov

Research into related diamine structures has shown that the backbone can be integrated into larger macrocyclic or polymeric structures. For example, propane-1,3-diamine can be used as a cross-linking agent to modify polyimide membranes, demonstrating the reactivity of the backbone in polymerization reactions. researchgate.net While not directly demonstrated for N1-(3,4-dichlorophenyl)propane-1,3-diamine, this suggests potential for its incorporation into advanced material architectures.

| Modification Strategy | Description | Potential Outcome | Relevant Findings |

| Use of Substituted Precursors | Synthesis using a pre-modified propane-1,3-diamine (e.g., 2-substituted). | Direct incorporation of functional groups (e.g., alkyl, hydroxyl) onto the carbon backbone. | Provides a direct route to backbone-functionalized derivatives. |

| Conformational Control | Exploiting the different conformations (TG, GG) of the propane (B168953) chain. nih.gov | Influences the spatial arrangement of substituents and overall molecular geometry. nih.gov | The O/C/C/C—O/C/C/C torsion angle is a key differentiator between polymorphs in related structures. nih.gov |

| Polymer Integration | Using the diamine as a monomer or cross-linking agent. | Formation of polyamides or modification of existing polymers. | Propane-1,3-diamine has been used to cross-link and modify polyimide hollow-fiber membranes for gas separation. researchgate.net |

Asymmetric Synthesis and Enantioselective Approaches for Chiral Diamine Derivatives

The development of chiral N1-(3,4-dichlorophenyl)propane-1,3-diamine derivatives is of significant interest, as chirality is a key determinant of biological activity and molecular recognition. wikipedia.org Asymmetric synthesis and enantioselective approaches are crucial for accessing optically pure enantiomers, which may exhibit different pharmacological or toxicological profiles. wikipedia.org

Several strategies can be envisioned for the synthesis of chiral diamine derivatives, drawing from established methodologies in asymmetric catalysis. acs.org Transition metal-catalyzed asymmetric hydrogenation of suitable prochiral precursors, such as imines or enamines, is a powerful tool for establishing stereocenters. acs.org For instance, a precursor containing an imine bond adjacent to the dichlorophenyl group could be selectively hydrogenated using a chiral iridium or rhodium catalyst to yield a chiral diamine. acs.org

Another prominent approach is the enantioselective desymmetrization of a meso-diamine precursor. nih.gov This can be achieved through reactions such as monobenzoylation, facilitated by the cooperative action of two distinct small-molecule catalysts. nih.gov A chiral acyl-transfer reagent, formed in situ, can selectively acylate one of the two enantiotopic amino groups of a meso-diamine, leading to a chiral mono-acylated product with high enantiomeric excess.

Furthermore, chiral diamines themselves can be utilized as chiral auxiliaries or ligands in other asymmetric transformations. nih.govmdpi.com For example, chiral diamines have been successfully employed to induce enantioselectivity in the synthesis of chiral sulfinates from p-toluenesulfinyl chloride and alcohols, achieving good yields and moderate to high enantioselectivity. nih.gov This dual role as both a synthetic target and a tool for asymmetric synthesis underscores the importance of developing robust methods for their preparation. The synthesis of chiral 1,3-diamines has been reported using aza-Michael additions of chiral lithium amides to α,β-unsaturated esters, followed by reduction. mdpi.com

| Asymmetric Strategy | Methodology | Key Features | Potential Application |

| Asymmetric Hydrogenation | Transition metal-catalyzed (e.g., Ir, Rh) hydrogenation of prochiral imines or enamines. acs.org | High efficiency and enantioselectivity, driven by the design of chiral phosphorus ligands. acs.org | Synthesis of α- or β-chiral amines. acs.org |

| Enantioselective Desymmetrization | Selective functionalization of one of two enantiotopic groups in a meso-precursor. nih.gov | Can be achieved via enantioselective monobenzoylation using dual small-molecule catalysis. nih.gov | Production of chiral mono-functionalized diamines. nih.gov |

| Aza-Michael Addition | Addition of a chiral lithium amide to an α,β-unsaturated ester followed by reduction. mdpi.com | Provides control over the newly formed stereocenter based on the chirality of the amine. mdpi.com | Synthesis of complex chiral 1,3-diamines. mdpi.com |

| Use as Chiral Ligands | The synthesized chiral diamine is used to direct other enantioselective reactions. nih.gov | Can be used to prepare chiral sulfinates with up to 76% ee. nih.gov | Broadens the utility of the target chiral diamine. |

Reactivity Profiles and Transformational Chemistry of N1-(3,4-Dichlorophenyl)propane-1,3-diamine

Nucleophilic Reactions of the Amine Functionalities

The lone pairs of electrons on the nitrogen atoms of N1-(3,4-dichlorophenyl)propane-1,3-diamine make them effective nucleophiles, capable of reacting with a wide range of electrophiles. The primary amine is generally more sterically accessible and may exhibit higher reactivity in some cases compared to the secondary amine.

Common nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction can be used to introduce a variety of acyl groups, and conditions can often be tuned to achieve mono- or di-acylation.

Alkylation: Reaction with alkyl halides to introduce alkyl substituents on the nitrogen atoms. This can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. The use of N,N'-diethyl-1,3-propanediamine as an ion-exchange displacer highlights the utility of such alkylated diamines. sigmaaldrich.com

Arylation: The amine groups can participate in nucleophilic aromatic substitution reactions with highly activated aryl halides, leading to the formation of N-aryl derivatives. nih.gov

Reaction with Carbonyls: In addition to Schiff base formation (see 2.4.3), the amines can react with other carbonyl compounds. For example, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively.

These reactions are fundamental to the derivatization of N1-(3,4-dichlorophenyl)propane-1,3-diamine, enabling the synthesis of a diverse library of compounds for various applications. For example, a series of CCR5 antagonists were synthesized using a propane-1,3-diamino bridge, showcasing the importance of these nucleophilic reactions in drug design. nih.gov

Oxidation and Reduction Chemistry Relevant to Structural Modification

The oxidation of N1-(3,4-dichlorophenyl)propane-1,3-diamine can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The primary and secondary amine groups are susceptible to oxidation. Mild oxidation may lead to the formation of hydroxylamines, while stronger oxidants can result in imines, nitrones, or even cleavage of the C-N bonds.

The dichlorophenyl ring is generally stable to oxidation, but under harsh conditions, degradation of the aromatic system can occur. The oxidation of the propane backbone is also possible. For instance, studies on the oxidation of propane-1,3-diol with potassium permanganate (B83412) showed that the reaction product was 3-hydroxy-propanal, indicating that the carbon chain can be oxidized. ajchem-a.com In the case of the diamine, the presence of the nitrogen atoms would likely direct oxidation to the C-N bonds or the nitrogen atoms themselves.

Regarding reduction, the diamine and the dichlorophenyl functionalities are generally stable to common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are more typically used to reduce other functional groups that might be present in a derivative of the parent compound, such as amides or imines formed from the amine groups. For example, the reduction of an amide derivative with a strong reducing agent like LiAlH₄ can regenerate an amine, which is a key step in the synthesis of more complex chiral 1,3-diamines. mdpi.com The aromatic chloro substituents can be removed via catalytic hydrogenation under specific conditions (e.g., using palladium on carbon with a base), but this typically requires forcing conditions.

Formation of Schiff Bases and Related Imines

One of the most characteristic reactions of the primary amine group in N1-(3,4-dichlorophenyl)propane-1,3-diamine is its condensation with aldehydes or ketones to form Schiff bases (or imines). nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

The reaction is typically reversible and often carried out in a solvent that allows for the removal of water, thereby driving the equilibrium towards the product. A wide variety of carbonyl compounds can be used, including aromatic and aliphatic aldehydes and ketones. This allows for the synthesis of a vast array of Schiff base derivatives with diverse steric and electronic properties. ijcmas.com

Schiff bases derived from diamines are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govrsc.org The resulting metal complexes can exhibit interesting magnetic, catalytic, and biological properties. ijcmas.comrsc.org For example, novel bis Schiff base ligands prepared from propane-1,3-diamine and furan-2-carboxaldehyde have been shown to form octahedral complexes with transition metals like Co(II), Ni(II), and Cu(II). nih.gov The coordination of the metal ion can significantly enhance the biological activity of the ligand. nih.gov

| Reaction Type | Reactants | Products | Significance |

| Condensation | Aldehydes (e.g., 2-furan carboxaldehyde) or Ketones (e.g., acetophenone) ijcmas.comnih.gov | Schiff Bases (Imines) | Synthesis of versatile ligands for coordination chemistry. nih.govrsc.org |

| Complexation | Schiff base ligand + Metal Ions (e.g., Co(II), Ni(II), Cu(II)) nih.govrsc.org | Metal-Schiff Base Complexes | Generation of compounds with potential catalytic and biological activities. ijcmas.comnih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N1-(3,4-dichlorophenyl)propane-1,3-diamine , both ¹H and ¹³C NMR would be essential for a complete structural assignment.

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the propane-1,3-diamine backbone. The integration of these signals would correspond to the number of protons in each unique chemical environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic vs. aliphatic, and proximity to electronegative atoms like nitrogen and chlorine).

Despite the utility of this technique, a thorough search of scientific databases has not yielded any published ¹H or ¹³C NMR data specifically for N1-(3,4-dichlorophenyl)propane-1,3-diamine . Therefore, no data tables of chemical shifts or coupling constants can be presented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For N1-(3,4-dichlorophenyl)propane-1,3-diamine , high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₉H₁₂Cl₂N₂).

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecule's isotopic mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be anticipated, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve cleavage of the bonds in the propane chain and potentially the loss of the dichlorophenyl group, providing further structural confirmation.

However, no experimental mass spectrometry data for N1-(3,4-dichlorophenyl)propane-1,3-diamine has been reported in the reviewed literature. Consequently, a table of its mass-to-charge ratios and fragmentation patterns cannot be provided.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying functional groups and conjugated systems within a molecule.

An IR spectrum of N1-(3,4-dichlorophenyl)propane-1,3-diamine would be expected to display characteristic absorption bands. These would include N-H stretching vibrations for the primary and secondary amine groups, C-H stretches for the aromatic and aliphatic portions of the molecule, C-N stretching, and C=C stretching vibrations for the aromatic ring. The presence and position of these bands would confirm the presence of these functional groups.

A UV-Vis spectrum would provide information about the electronic transitions within the molecule, primarily associated with the dichlorophenyl chromophore. The wavelength of maximum absorbance (λmax) would be characteristic of this substituted aromatic system.

As with the other spectroscopic techniques, a search of the available scientific literature did not yield any published IR or UV-Vis spectra for N1-(3,4-dichlorophenyl)propane-1,3-diamine .

X-ray Crystallography of N1-(3,4-Dichlorophenyl)propane-1,3-diamine and its Derived Complexes (if reported)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction study of N1-(3,4-dichlorophenyl)propane-1,3-diamine would provide precise bond lengths, bond angles, and conformational details of the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Furthermore, if this compound were used as a ligand to form metal complexes, X-ray crystallography would be invaluable for characterizing the coordination geometry around the metal center.

A review of crystallographic databases indicates that no crystal structure for N1-(3,4-dichlorophenyl)propane-1,3-diamine or any of its derived complexes has been deposited or reported in the scientific literature to date.

Computational and Theoretical Chemistry Investigations of N1 3,4 Dichlorophenyl Propane 1,3 Diamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular dynamics (MD) simulations are then often used to provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding mode and revealing conformational changes.

In the absence of specific docking studies for N1-(3,4-dichlorophenyl)propane-1,3-diamine, we can look to research on analogous compounds. For instance, the 3,4-dichlorophenyl moiety is a key feature in several selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov Studies on the human serotonin transporter (SERT) have elucidated the binding of molecules containing this group. For example, the crystal structure of SERT in complex with sertraline (B1200038), which contains a dichlorophenyl group, reveals that the drug occupies the central substrate-binding site, thereby blocking the reuptake of serotonin. nih.gov The dichlorophenyl ring, in this case, is situated in a halogen-binding pocket, indicating the importance of this functional group for binding affinity and specificity. researchgate.net

A hypothetical docking study of N1-(3,4-dichlorophenyl)propane-1,3-diamine into the SERT binding site would likely show the dichlorophenyl group occupying a similar hydrophobic pocket, with the flexible propane-1,3-diamine linker adopting various conformations to interact with nearby residues. The protonated amine groups would be expected to form salt bridges or hydrogen bonds with acidic residues within the binding site, such as aspartate. researchgate.net

Table 1: Illustrative Binding Affinities of Dichlorophenyl-Containing Compounds to Monoamine Transporters

| Compound | Target | Binding Affinity (Ki, nM) |

| Sertraline | SERT | 0.29 |

| Paroxetine | SERT | 0.1 |

| A 3,4-dichlorophenyl-substituted pyranothienopyrimidine | SERT | Not specified, but showed interaction |

This table is illustrative and based on data for structurally related compounds to suggest potential interactions of N1-(3,4-dichlorophenyl)propane-1,3-diamine.

Molecular dynamics simulations would further refine this static picture, showing how the flexible diamine chain of N1-(3,4-dichlorophenyl)propane-1,3-diamine allows it to adapt to the dynamic environment of the binding pocket. These simulations could reveal multiple stable binding poses and the energetic landscape of the unbinding process.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijper.org Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. acs.org

For a molecule like N1-(3,4-dichlorophenyl)propane-1,3-diamine, a QSAR study would involve synthesizing and testing a series of related compounds with variations in the aromatic substitution pattern, the length of the alkyl chain, and the nature of the amine substituents. The biological activity of these compounds would then be correlated with calculated molecular descriptors, such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Pharmacophore models for inhibitors of monoamine transporters, likely targets for N1-(3,4-dichlorophenyl)propane-1,3-diamine, often include features such as a hydrophobic aromatic ring, a hydrogen bond donor/cationic amine, and specific excluded volumes. acs.org A pharmacophore model developed for the dopamine (B1211576) transporter (DAT) included two donor/cation features, a donor/acceptor feature, and excluded volumes, which successfully identified novel ligands. acs.orgnih.gov It is plausible that N1-(3,4-dichlorophenyl)propane-1,3-diamine would fit such a pharmacophore, with its dichlorophenyl ring serving as the hydrophobic feature and the protonated amines as the cationic/hydrogen bond donor features.

Table 2: Common Pharmacophoric Features for Monoamine Transporter Inhibitors

| Pharmacophoric Feature | Potential Corresponding Group in N1-(3,4-dichlorophenyl)propane-1,3-diamine |

| Aromatic/Hydrophobic Region | 3,4-dichlorophenyl ring |

| Hydrogen Bond Donor/Cationic Center | Protonated primary and secondary amines |

| Hydrogen Bond Acceptor | Not present |

| Excluded Volumes | Dependent on the specific target binding pocket |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like N1-(3,4-dichlorophenyl)propane-1,3-diamine is highly dependent on its accessible conformations. Conformational analysis aims to identify the stable three-dimensional structures of a molecule and their relative energies. This can be achieved through various computational methods, from molecular mechanics to high-level quantum mechanical calculations.

For flexible diamines, the conformational landscape can be complex due to the multiple rotatable bonds. A computational study on unsymmetrical 1,3-diamines highlighted the challenges in accurately predicting their conformations and relative basicities, with different computational methods sometimes giving conflicting results. rti.org The choice of computational method and solvent model is therefore crucial for obtaining meaningful results.

The energy landscape of N1-(3,4-dichlorophenyl)propane-1,3-diamine would be characterized by numerous local energy minima, corresponding to different arrangements of the propane-1,3-diamine chain and the orientation of the dichlorophenyl ring. The global minimum energy conformation may not necessarily be the bioactive conformation, as the energy penalty to adopt the conformation required for receptor binding must be considered. Techniques such as DFT calculations of NMR coupling constants have been successfully used to determine the conformational equilibria of flexible molecules in solution. rsc.org Such an analysis for N1-(3,4-dichlorophenyl)propane-1,3-diamine would provide valuable information on its predominant solution-phase structures.

Electronic Structure Calculations and Reactivity Predictions (e.g., DFT studies)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For N1-(3,4-dichlorophenyl)propane-1,3-diamine, DFT calculations could provide insights into various properties.

Studies on related dichloroaniline compounds have used DFT to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For N1-(3,4-dichlorophenyl)propane-1,3-diamine, DFT calculations could be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are important for understanding intermolecular interactions, including hydrogen bonding and stacking interactions. For N1-(3,4-dichlorophenyl)propane-1,3-diamine, the nitrogen atoms of the diamine chain and the chlorine atoms on the phenyl ring would be expected to be regions of negative electrostatic potential, while the amine hydrogens would be regions of positive potential.

Table 3: Illustrative DFT-Calculated Properties for a Related Compound (2,5-Dichloroaniline)

| Property | Calculated Value |

| Total Energy (Hartree) | -1206.93393495 |

| Zero-point vibrational energy (kcal/mol) | 61.30972 |

| Point Group Symmetry | Cs |

Data from studies on 2,5-dichloroaniline, a structurally related compound, illustrating the types of data obtainable from DFT calculations. smolecule.com

Based on the current available scientific literature, there is no specific information regarding the molecular and cellular biological activity of the chemical compound N1-(3,4-dichlorophenyl)propane-1,3-diamine. Extensive searches have not yielded any data on its enzyme inhibition, receptor binding, or antimicrobial and antiproliferative activities.

Therefore, the detailed article requested, structured around the provided outline, cannot be generated at this time due to the absence of research findings for this particular compound. Further research would be required to elucidate its potential biological effects.

Molecular and Cellular Biological Activity and Mechanistic Elucidation of N1 3,4 Dichlorophenyl Propane 1,3 Diamine

Antimicrobial and Antiproliferative Activities (In Vitro/Pre-clinical Cellular Models)

Investigation of Cellular Mechanisms of Action (e.g., pathway interference, growth modulation)

The cellular mechanisms of action for N1-(3,4-dichlorophenyl)propane-1,3-diamine have not been directly elucidated. However, insights can be drawn from related dichlorophenyl derivatives. For instance, compounds containing a 3,4-dichlorophenyl moiety have been shown to induce apoptosis in cancer cells. One such related compound, 3,4-dichlorophenylthiourea, has demonstrated the ability to induce late-stage apoptosis in colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562). This pro-apoptotic activity suggests that N1-(3,4-dichlorophenyl)propane-1,3-diamine could potentially interfere with cellular pathways that regulate cell death.

Furthermore, some substituted thiourea (B124793) derivatives have been found to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells. IL-6 is a cytokine involved in inflammation and cancer progression. If N1-(3,4-dichlorophenyl)propane-1,3-diamine shares this property, it could modulate the tumor microenvironment. The growth modulation effects could also be linked to the disruption of key cellular processes necessary for cell proliferation.

Spectrum of Activity Against Pathogenic Microorganisms and Cell Lines

The precise spectrum of activity for N1-(3,4-dichlorophenyl)propane-1,3-diamine against pathogenic microorganisms and cell lines is not specifically documented. However, based on the activities of analogous compounds, a potential range of efficacy can be proposed.

Antimicrobial Activity: Derivatives of 1,3-propanediamine have been investigated for their antimicrobial properties. For example, a dinuclear Gallium(III) complex incorporating a 1,3-propanediamine derivative has shown selective activity against Pseudomonas aeruginosa. While the metal complex is significantly different, it highlights the potential for the propane-1,3-diamine scaffold to be a component of antimicrobial agents. Other studies on arginine-based surfactants with a 1,3-propanediamine linker have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria by disrupting their cell membranes.

Anticancer Activity: Research on compounds with a 3,4-dichlorophenyl group has revealed cytotoxic effects against various cancer cell lines. Specifically, 3,4-dichlorophenylthiourea has shown significant cytotoxicity against human colon cancer cell lines (SW480 and SW620), a prostate cancer cell line (PC3), and a chronic myelogenous leukemia cell line (K-562). The IC50 values for this related compound were found to be in the low micromolar range, suggesting potent activity. This indicates that N1-(3,4-dichlorophenyl)propane-1,3-diamine may also exhibit activity against similar cancer cell lines.

Table 1: Cytotoxic Activity of a Structurally Related Compound (3,4-dichlorophenylthiourea)

| Cell Line | Cancer Type | IC50 (µM) |

| SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 |

| SW480 | Primary Colon Cancer | Data not specified |

| PC3 | Prostate Cancer | Data not specified |

| K-562 | Chronic Myelogenous Leukemia | Data not specified |

Data extracted from a study on 3,4-dichlorophenylthiourea, a structurally similar compound.

Interactions with Fundamental Biological Macromolecules (e.g., nucleic acids, proteins)

Direct evidence of N1-(3,4-dichlorophenyl)propane-1,3-diamine interacting with nucleic acids or proteins is not available. However, the biological activities of similar molecules suggest potential interactions.

Some polyamine derivatives are known to bind to the minor groove of DNA, particularly at A/T-rich sites. For example, N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine has been shown to be a fluorogenic A/T-selective dsDNA binder. Given the presence of the propane-1,3-diamine linker in the subject compound, an interaction with DNA cannot be ruled out.

Regarding proteins, the pro-apoptotic activity of the related 3,4-dichlorophenylthiourea suggests an interaction with proteins involved in the apoptotic cascade. Furthermore, many small molecule inhibitors exert their effects by binding to the active sites of enzymes or allosteric sites on proteins to modulate their function. Without specific studies, the protein targets of N1-(3,4-dichlorophenyl)propane-1,3-diamine remain speculative.

Application as a Chemical Probe or Research Tool in Mechanistic Biology

The utility of N1-(3,4-dichlorophenyl)propane-1,3-diamine as a chemical probe or research tool in mechanistic biology has not been established.

There are no published studies on the intracellular trafficking and localization of N1-(3,4-dichlorophenyl)propane-1,3-diamine. To be used as a probe for such studies, the molecule would typically need to be tagged with a fluorescent or radioactive label to enable its visualization within the cell. The basic amine groups in the propane-1,3-diamine moiety could lead to its accumulation in acidic organelles like lysosomes, a common characteristic of many small molecules with amine functionalities.

The application of N1-(3,4-dichlorophenyl)propane-1,3-diamine in target validation and pathway deconvolution is contingent on identifying its specific cellular targets and mechanisms of action. If the compound is found to have a specific and potent biological activity, it could be used to probe the function of its molecular target and its role in cellular pathways. For instance, if it were a specific enzyme inhibitor, it could be used to study the consequences of inhibiting that enzyme in various cellular contexts. However, as its targets are currently unknown, its use as a tool for such studies remains a future possibility.

Coordination Chemistry and Metal Complexation of N1 3,4 Dichlorophenyl Propane 1,3 Diamine

Synthesis and Structural Characterization of Metal Chelates with N1-(3,4-Dichlorophenyl)propane-1,3-diamine as a Ligand

The synthesis of metal complexes with N1-(3,4-dichlorophenyl)propane-1,3-diamine as a ligand would likely follow established protocols for the coordination of similar diamine ligands to metal centers. Typically, the synthesis involves the reaction of a metal salt precursor with the diamine ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, would be crucial in obtaining crystalline products suitable for structural characterization.

For instance, the synthesis of platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives has been achieved by reacting K₂[PtCl₄] with the corresponding ligand in water. researchgate.net Similarly, zinc(II) complexes of N,N'-bis(4-fluorobenzylidene)propane-1,2-diamine were prepared by the reaction of the ligand with zinc halides in methanol. asianpubs.org Following these precedents, a plausible synthetic route to a metal complex of N1-(3,4-dichlorophenyl)propane-1,3-diamine, for example, with a divalent metal halide (MX₂), would be:

MCl₂ + 2 [H₂N(CH₂)₃NH(C₆H₃Cl₂)] → [M(H₂N(CH₂)₃NH(C₆H₃Cl₂))₂]Cl₂

The structural characterization of the resulting metal chelates would rely on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in confirming the coordination of the diamine ligand to the metal center. The N-H stretching frequencies in the free ligand would be expected to shift upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms would be particularly sensitive to coordination.

Elemental Analysis: This technique would be used to determine the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.

Based on studies of related compounds, such as a Cu(II) complex with a ligand derived from 3,4-dichloroaniline (B118046), computational methods like Density Functional Theory (DFT) could also be employed to complement experimental data and provide insights into the 3D geometry and electronic structure of the complexes. researchgate.net

Table of Expected Spectroscopic Data for a Hypothetical [M(N1-(3,4-dichlorophenyl)propane-1,3-diamine)₂]Cl₂ Complex

| Spectroscopic Technique | Expected Observations |

| IR Spectroscopy | Shift in N-H and C-N stretching frequencies upon coordination to the metal center. |

| ¹H NMR Spectroscopy | Changes in the chemical shifts of the methylene (B1212753) protons of the propane (B168953) backbone and the aromatic protons of the dichlorophenyl ring upon complexation. |

| ¹³C NMR Spectroscopy | Shifts in the signals of the carbon atoms of the propane chain and the dichlorophenyl ring, particularly those adjacent to the coordinating nitrogen atoms. |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the complex, providing information on its molecular weight and composition. |

Coordination Geometry and Electronic Properties of Metal Complexes

The coordination geometry of metal complexes with N1-(3,4-dichlorophenyl)propane-1,3-diamine would be influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand itself. The propane-1,3-diamine backbone allows the ligand to act as a bidentate chelating agent, forming a stable six-membered ring with the metal center.

For transition metals with a preference for square planar or octahedral geometries, such as Pd(II), Pt(II), Ni(II), and Cu(II), the N1-(3,4-dichlorophenyl)propane-1,3-diamine ligand would likely coordinate in a bidentate fashion through its two nitrogen atoms. In the case of a 1:2 metal-to-ligand complex, a distorted octahedral geometry would be expected. For metals that favor tetrahedral coordination, such as Zn(II) or Co(II), a distorted tetrahedral geometry is plausible. nih.gov

The electronic properties of the complexes would be significantly influenced by the presence of the electron-withdrawing 3,4-dichlorophenyl group on the ligand. This group would decrease the electron density on the coordinating nitrogen atom, which in turn could affect the strength of the metal-ligand bond and the electronic spectrum of the complex. The UV-Vis spectra of such complexes would be expected to show bands corresponding to d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand.

The electronic environment created by the ligand can be crucial for the complex's reactivity. The combination of a "hard" amine donor and the electronic tuning provided by the aryl group can furnish unusual electronic and steric environments at the metal center. nih.gov

Role of the Diamine Scaffold in Stabilizing Metal Oxidation States

The N1-(3,4-dichlorophenyl)propane-1,3-diamine ligand is expected to be effective in stabilizing various oxidation states of transition metals. The chelate effect, arising from the bidentate coordination of the diamine, contributes significantly to the thermodynamic stability of the resulting metal complexes. The formation of a six-membered chelate ring is generally favored.

In related systems, the nature of the ligand has been shown to be critical in dictating the catalytic activity, which is often linked to the accessibility of different oxidation states of the metal during the catalytic cycle. rsc.org

Potential Catalytic Applications of N1-(3,4-Dichlorophenyl)propane-1,3-diamine Metal Complexes in Organic Synthesis

While no specific catalytic applications for metal complexes of N1-(3,4-dichlorophenyl)propane-1,3-diamine have been reported, the structural features of this ligand suggest that its metal complexes could be promising catalysts in various organic transformations. Transition metal complexes bearing nitrogen-donor ligands are widely used in catalysis. nih.gov

The combination of a flexible diamine backbone and an electronically modified aryl group could be advantageous in several catalytic reactions:

Cross-Coupling Reactions: Palladium complexes with N-donor ligands are known to be effective catalysts for Heck and Suzuki coupling reactions. researchgate.net The electronic properties of the N1-(3,4-dichlorophenyl)propane-1,3-diamine ligand could influence the reactivity and selectivity of such reactions.

Aryl Amination: Nickel and palladium-catalyzed aryl amination reactions are powerful methods for the formation of C-N bonds. princeton.edu The steric and electronic environment provided by the ligand is crucial for the efficiency of these catalytic systems.

Hydrogenation and Transfer Hydrogenation: Chiral diamine ligands are extensively used in asymmetric hydrogenation reactions. While N1-(3,4-dichlorophenyl)propane-1,3-diamine is achiral, its coordination to a metal center could create a chiral-at-metal complex, which might find applications in asymmetric catalysis.

The development of new supporting ligands is a key driver in the advancement of transition metal catalysis. nih.govrsc.org The unique combination of steric bulk and electronic properties offered by N1-(3,4-dichlorophenyl)propane-1,3-diamine makes its metal complexes interesting candidates for screening in a wide range of catalytic applications.

Future Research Directions and Uncharted Territories for N1 3,4 Dichlorophenyl Propane 1,3 Diamine

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

The exploration of any compound's potential is fundamentally linked to the ability to synthesize it and its derivatives efficiently. While specific synthetic routes for N1-(3,4-dichlorophenyl)propane-1,3-diamine are not extensively documented, general methods for the synthesis of N-aryl-1,3-diamines can be adapted and optimized.

Future research in this area should focus on developing robust and versatile synthetic strategies. A promising approach involves the reductive amination of 3,4-dichlorobenzaldehyde (B146584) with 1,3-diaminopropane (B46017). This could be explored using various reducing agents to optimize yield and purity. Another avenue is the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with a protected 1,3-diaminopropane, followed by reduction of the nitro group.

Furthermore, the development of combinatorial and parallel synthesis methodologies would be highly beneficial. These techniques would allow for the rapid generation of a diverse library of analogs, where the dichlorophenyl ring, the propane-1,3-diamine linker, and the terminal amine can be systematically modified. For instance, variations in the substitution pattern on the phenyl ring or the length and branching of the diamine chain could be explored. A review of synthetic methods for 1,3-diamines highlights various approaches that could be adapted for this purpose. rsc.org

Table 1: Potential Synthetic Routes for N1-(3,4-dichlorophenyl)propane-1,3-diamine and its Analogs

| Synthetic Strategy | Starting Materials | Key Steps | Potential for Diversification |

| Reductive Amination | 3,4-Dichlorobenzaldehyde, 1,3-Diaminopropane | Imine formation, Reduction | Variation in the substituted benzaldehyde (B42025) and the diamine. |

| Nucleophilic Aromatic Substitution | 1,2-Dichloro-4-nitrobenzene, Protected 1,3-Diaminopropane | SNAr reaction, Deprotection, Nitro reduction | Use of different nitroaromatic precursors and diamines. |

| Buchwald-Hartwig Amination | 3,4-Dichloroaniline (B118046), Protected 3-aminopropanal | Palladium-catalyzed C-N bond formation, Deprotection | Wide scope for both the aniline (B41778) and the amino-aldehyde component. |

Discovery of Undiscovered Biological Targets and Regulatory Mechanisms

The 3,4-dichlorophenyl moiety is a common feature in a number of pharmacologically active compounds, suggesting that N1-(3,4-dichlorophenyl)propane-1,3-diamine could exhibit interesting biological activities. For example, the antidepressant sertraline (B1200038) contains a 3,4-dichlorophenyl group and functions as a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org This raises the possibility that N1-(3,4-dichlorophenyl)propane-1,3-diamine or its analogs could interact with neurotransmitter transporters or receptors.

Furthermore, propane-1,3-diamine derivatives have been investigated for a range of therapeutic applications. For instance, some have been identified as CCR5 antagonists, which are relevant in the context of HIV treatment. nih.gov Other related diamine compounds have shown potential as treatments for human African trypanosomiasis. nih.gov

Future research should, therefore, involve broad biological screening of N1-(3,4-dichlorophenyl)propane-1,3-diamine to identify potential biological targets. This could include assays for enzyme inhibition, receptor binding, and antimicrobial activity. Given the structural similarities to known bioactive molecules, initial screens could focus on G-protein coupled receptors (GPCRs), ion channels, and parasitic enzymes.

Integration with Advanced Omics Technologies and High-Throughput Screening in Chemical Biology

The advent of "omics" technologies (genomics, proteomics, metabolomics) and high-throughput screening (HTS) has revolutionized the process of drug discovery and chemical biology. These tools can be powerfully applied to elucidate the biological roles of novel compounds like N1-(3,4-dichlorophenyl)propane-1,3-diamine.

HTS campaigns could be designed to screen large libraries of analogs against a wide array of biological targets in a rapid and automated fashion. This would significantly accelerate the identification of lead compounds with desirable activities.

Once a bioactive analog is identified, omics technologies can be employed to understand its mechanism of action on a systemic level. For example, proteomics could identify changes in protein expression levels in cells treated with the compound, revealing its downstream cellular targets and pathways. Similarly, metabolomics could uncover alterations in metabolic profiles, providing further insights into the compound's biological effects. This integrated approach would provide a comprehensive understanding of the compound's bioactivity and guide further optimization.

Exploration of Non-Biological Applications (e.g., as a monomer, in materials science) if academic literature supports this for this specific compound.

While direct academic literature on the non-biological applications of N1-(3,4-dichlorophenyl)propane-1,3-diamine is scarce, the chemical functionalities present in the molecule suggest potential uses in materials science. Diamines are well-known building blocks for polymers such as polyamides and polyimides. The presence of the dichlorophenyl group could impart specific properties, such as increased thermal stability or flame retardancy, to these polymers.

Future research could explore the polymerization of N1-(3,4-dichlorophenyl)propane-1,3-diamine with various diacyl chlorides or dianhydrides to create novel polymers. The properties of these materials, such as their thermal, mechanical, and optical characteristics, could then be investigated.

Additionally, the amine groups in N1-(3,4-dichlorophenyl)propane-1,3-diamine could serve as curing agents for epoxy resins. The dichlorophenyl moiety might enhance the chemical resistance and durability of the resulting cured materials. The use of related diamines in applications such as asphalt (B605645) emulsifiers and corrosion inhibitors also suggests potential avenues for investigation. mdpi.com

Table 2: Potential Non-Biological Applications and Research Directions

| Application Area | Rationale | Proposed Research |

| Polymer Synthesis | Diamines as monomers for polyamides and polyimides. Dichlorophenyl group may enhance properties. | Polymerization with diacyl chlorides/dianhydrides and characterization of resulting polymers. |

| Epoxy Resin Curing | Amine groups can act as curing agents. | Investigation of curing kinetics and properties of epoxy resins cured with the compound. |

| Corrosion Inhibition | Amine-containing compounds can form protective films on metal surfaces. | Evaluation of corrosion inhibition efficiency on various metals. |

Q & A

How can researchers optimize the synthesis of N1-(3,4-dichlorophenyl)propane-1,3-diamine to improve yield and purity?

Basic Research Question

Methodological Answer:

The synthesis involves reacting intermediate precursors like bromopropylamine hydrobromide with substituted aromatic amines. Key optimization steps include:

- Temperature Control : Maintaining reaction temperatures between 60–80°C to minimize side reactions (e.g., over-alkylation).

- Purification : Using column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the diamine, as described in a protocol yielding 45% purity after purification .

- Reagent Ratios : Adjusting stoichiometry of bromopropylamine hydrobromide to prevent excess unreacted starting material.

- Characterization : Confirm product identity via NMR (e.g., δ 7.06 ppm for aromatic protons) and HRMS (observed [M+H] at 219.04479) .

What spectroscopic techniques are critical for characterizing N1-(3,4-dichlorophenyl)propane-1,3-diamine and its intermediates?

Basic Research Question

Methodological Answer:

- NMR : Identifies aromatic protons (δ 6.32–7.06 ppm for dichlorophenyl groups) and aliphatic chain signals (δ 1.64–3.01 ppm for propane-diamine backbone) .

- NMR : Confirms carbon environments (e.g., δ 148.0 ppm for quaternary carbons in the dichlorophenyl ring) .

- HRMS : Validates molecular formula (e.g., CHClN with a calculated mass of 218.0378) .

- IR Spectroscopy : Detects amine N-H stretches (~3300 cm) and C-Cl vibrations (~700 cm) .

How do structural modifications of N1-(3,4-dichlorophenyl)propane-1,3-diamine influence its activity as an NMDA receptor antagonist?

Advanced Research Question

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring enhances binding affinity to the NR1A/NR2B receptor allosteric site, as shown in analogs with IC values < 1 µM .

- Chain Length : Shortening the propane-diamine backbone reduces steric hindrance, improving receptor interaction (e.g., compound 34 in ).

- Biological Assays : Use patch-clamp electrophysiology to measure inhibition of glutamate-induced currents in HEK293 cells expressing recombinant NMDA receptors .

How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Advanced Research Question

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, agonist concentrations) across studies. For example, IC discrepancies may arise from differences in CHO vs. HEK293 cell models .

- Structural Validation : Re-synthesize disputed analogs using standardized protocols (e.g., CuI-catalyzed coupling ) and re-test activity.

- Computational Modeling : Perform molecular docking to assess binding mode consistency across analogs. For instance, a 2.9 Å RMSD variation in docking poses may explain activity differences .

What strategies are effective for improving the aqueous solubility of N1-(3,4-dichlorophenyl)propane-1,3-diamine in pharmacological studies?

Advanced Research Question

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts (e.g., 1:2 molar ratio with HCl), increasing solubility by >10-fold in PBS buffer .

- Prodrug Design : Introduce hydrolyzable groups (e.g., Boc-protected amines) that cleave in vivo, as demonstrated for related diamines .

- Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability during in vitro assays .

What synthetic routes enable the incorporation of isotopic labels (e.g., 13C^{13}C13C, 2H^2H2H) into N1-(3,4-dichlorophenyl)propane-1,3-diamine for metabolic studies?

Advanced Research Question

Methodological Answer:

- Isotope-Enriched Precursors : Use -labeled bromopropylamine hydrobromide in the nucleophilic substitution step, achieving >95% isotopic incorporation .

- Deuterium Exchange : Treat intermediates with DO under basic conditions to replace labile amine hydrogens .

- Validation : Analyze labeled compounds via LC-MS (e.g., m/z shift from 219.04 to 221.05 for -labeled analogs) .

How do steric and electronic effects in analogs impact their pharmacokinetic (PK) profiles?

Advanced Research Question

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) reduce metabolic clearance by cytochrome P450 enzymes, extending half-life (e.g., t increase from 2.1 to 4.8 hours in rat models) .

- Electronic Effects : Electron-deficient aryl rings enhance plasma protein binding (>90% for dichloro vs. 75% for methoxy analogs), altering free drug concentrations .

- PK Studies : Use radiolabeled compounds () in Sprague-Dawley rats to track absorption/distribution .

What computational tools are recommended for predicting the environmental toxicity of this compound?

Advanced Research Question

Methodological Answer:

- QSAR Models : Apply EPI Suite to estimate biodegradation (e.g., BIOWIN score <2.0 indicates persistence) .

- Ecotoxicity Prediction : Use TEST (Toxicity Estimation Software Tool) to calculate LC for aquatic organisms (e.g., predicted LC = 12 mg/L for Daphnia magna) .

- Metabolite Identification : Employ MassHunter MetabolitePilot to simulate Phase I/II metabolites and their toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.